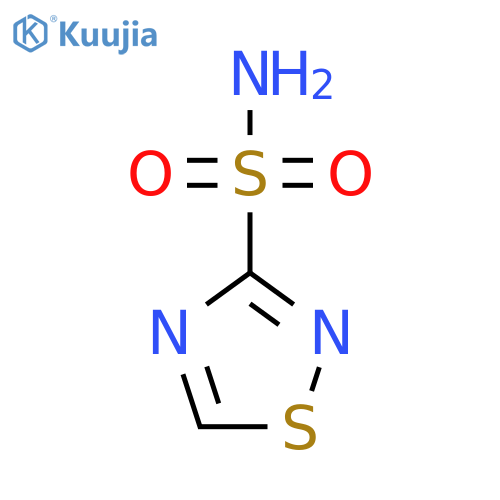

Cas no 1315367-13-5 (1,2,4-Thiadiazole-3-sulfonamide)

1315367-13-5 structure

商品名:1,2,4-Thiadiazole-3-sulfonamide

CAS番号:1315367-13-5

MF:C2H3N3O2S2

メガワット:165.194116830826

CID:5207680

1,2,4-Thiadiazole-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1,2,4-thiadiazole-3-sulfonamide

- 1,2,4-Thiadiazole-3-sulfonamide

-

- インチ: 1S/C2H3N3O2S2/c3-9(6,7)2-4-1-8-5-2/h1H,(H2,3,6,7)

- InChIKey: REUQZLGMVDQWBR-UHFFFAOYSA-N

- ほほえんだ: S(C1=NSC=N1)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 183

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 123

1,2,4-Thiadiazole-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-79619-2.5g |

1,2,4-thiadiazole-3-sulfonamide |

1315367-13-5 | 95% | 2.5g |

$1707.0 | 2023-02-12 | |

| Enamine | EN300-79619-5.0g |

1,2,4-thiadiazole-3-sulfonamide |

1315367-13-5 | 95% | 5.0g |

$2525.0 | 2023-02-12 | |

| Enamine | EN300-79619-10.0g |

1,2,4-thiadiazole-3-sulfonamide |

1315367-13-5 | 95% | 10.0g |

$3746.0 | 2023-02-12 | |

| 1PlusChem | 1P01AJJG-1g |

1,2,4-thiadiazole-3-sulfonamide |

1315367-13-5 | 95% | 1g |

$1139.00 | 2023-12-22 | |

| A2B Chem LLC | AV70700-100mg |

1,2,4-thiadiazole-3-sulfonamide |

1315367-13-5 | 95% | 100mg |

$352.00 | 2024-04-20 | |

| A2B Chem LLC | AV70700-1g |

1,2,4-thiadiazole-3-sulfonamide |

1315367-13-5 | 95% | 1g |

$952.00 | 2024-04-20 | |

| Aaron | AR01AJRS-10g |

1,2,4-thiadiazole-3-sulfonamide |

1315367-13-5 | 95% | 10g |

$5176.00 | 2023-12-16 | |

| Aaron | AR01AJRS-500mg |

1,2,4-thiadiazole-3-sulfonamide |

1315367-13-5 | 95% | 500mg |

$959.00 | 2025-02-10 | |

| 1PlusChem | 1P01AJJG-2.5g |

1,2,4-thiadiazole-3-sulfonamide |

1315367-13-5 | 95% | 2.5g |

$2172.00 | 2023-12-22 | |

| A2B Chem LLC | AV70700-500mg |

1,2,4-thiadiazole-3-sulfonamide |

1315367-13-5 | 95% | 500mg |

$750.00 | 2024-04-20 |

1,2,4-Thiadiazole-3-sulfonamide 関連文献

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

1315367-13-5 (1,2,4-Thiadiazole-3-sulfonamide) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量